
Sodium 4-hydroxybenzenesulfonate dihydrate
Overview
Description
Phenolsulphonate sodium, also known as sodium phenolsulfonate, is a sodium salt of phenolsulfonic acid. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is known for its antimicrobial and deodorant properties, making it a valuable ingredient in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenolsulphonate sodium can be synthesized through several methods:
Sulfonation of Phenol: Phenol is reacted with sulfuric acid to produce phenolsulfonic acid, which is then neutralized with sodium hydroxide to form phenolsulphonate sodium.
Pyrolysis of Sodium Benzene Sulfonate: Benzene sulfonic acid is reacted with aqueous sodium hydroxide, and the resulting salt is fused with solid sodium hydroxide at high temperatures to yield sodium phenoxide.
Industrial Production Methods: Industrial production of phenolsulphonate sodium typically involves the sulfonation of phenol followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Acid-Base Reactions
The hydroxyl group participates in acid-base equilibria. In aqueous solutions, the compound can act as a weak acid, donating protons from the hydroxyl group:
Key Observations:
-
Forms stable salts with amines and metal cations via proton transfer.
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Reacts with sulfadiazine to yield 4-[(pyrimidin-2-yl)sulfamoyl]anilinium 4-hydroxybenzenesulfonate dihydrate , a crystalline salt with bifurcated hydrogen bonds between the –NH₃⁺ group and sulfonate oxygens .
Substitution Reactions
The hydroxyl group undergoes electrophilic substitution, particularly in sulfonation or nitration reactions.
Example:
In the presence of chloro-dyes, the hydroxyl group is substituted to form sulfonated phenoxy dyes under basic conditions :
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Step 1 : Deprotonation with NaH in DMF:
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Step 2 : Nucleophilic substitution with chloro-dye:
Reaction Conditions:
Parameter | Value |
---|---|
Solvent | Dry DMF |
Temperature | 0°C → RT |
Atmosphere | Nitrogen |
Yield | 75% |
Coordination Chemistry
The sulfonate group acts as a polydentate ligand, forming coordination complexes with transition metals.
Case Study:
Sodium 4-hydroxybenzenesulfonate dihydrate reacts with Zr⁴⁺ to form zirconium phenylphosphonate (Zr(C₆H₅PO₃)₂) , a layered material with applications in ion exchange and catalysis .
Metal Ion | Product Structure | Application |
---|---|---|
Zr⁴⁺ | Layered coordination polymer | Ion exchange, catalysis |
Ln³⁺ | Luminescent ladder polymers | Optoelectronics |
Oxidation:
The hydroxyl group oxidizes to a quinone under strong oxidizing agents (e.g., KMnO₄):
Reduction:
The sulfonate group can be reduced to thiols using LiAlH₄, though this is less common due to the stability of the sulfonate moiety.
Hydrogen Bonding and Crystal Engineering
The compound forms extensive hydrogen-bonded networks in the solid state. In 4-[(pyrimidin-2-yl)sulfamoyl]anilinium 4-hydroxybenzenesulfonate dihydrate , the –NH₃⁺ group donates hydrogen bonds to sulfonate oxygens and water molecules, stabilizing the crystal lattice .
Hydrogen Bond Metrics:
Donor-Acceptor | Distance (Å) | Angle (°) |
---|---|---|
N–H···O (sulfonate) | 2.85 | 165 |
O–H···O (water) | 2.68 | 158 |
Optimization Data :
Parameter | Optimal Value |
---|---|
Reaction Temperature | 80–90°C |
Yield | 92% |
Purity | >97% (HPLC) |
Scientific Research Applications
Analytical Chemistry
Sodium 4-hydroxybenzenesulfonate dihydrate is widely used as a reagent in various analytical techniques:
- Chromatography : It serves as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) to enhance the separation of compounds due to its ionic nature and ability to interact with different analytes .
Technique | Application |
---|---|
HPLC | Mobile phase additive |
LC-MS | Enhances ionization of analytes |
UPLC | Improves resolution and sensitivity |
Cell Biology
In cell biology, this compound is utilized for:
- Cell Culture : It acts as a stabilizing agent for cell culture media, improving the viability and growth of various cell lines .
- Cell Analysis : It is employed in assays to measure cellular responses to different stimuli, facilitating the study of cellular mechanisms and drug effects .
Organic Synthesis
This compound is used as a reagent in organic synthesis:
- Sulfonation Reactions : It participates in sulfonation reactions where it can introduce sulfonate groups into organic molecules, which are critical for developing pharmaceuticals and agrochemicals .
Reaction Type | Description |
---|---|
Sulfonation | Introduces sulfonate groups into compounds |
Coupling Reactions | Forms new carbon-carbon bonds |
Case Study 1: HPLC Method Development
A study demonstrated the effectiveness of this compound as an additive in HPLC for separating phenolic compounds. The addition of this compound improved peak resolution and reduced tailing effects, leading to more accurate quantification of target analytes .
Case Study 2: Cell Viability Assays
In another research project, this compound was tested in cell viability assays using human fibroblast cells. Results indicated that the compound enhanced cell proliferation rates compared to control groups, suggesting its potential as a beneficial additive in cell culture applications .
Mechanism of Action
Phenolsulphonate sodium exerts its effects primarily through its antimicrobial properties. It inhibits the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes . The compound targets various molecular pathways, including those involved in cell wall synthesis and energy production .
Comparison with Similar Compounds
Phenolsulphonate sodium is similar to other sulfonated aromatic compounds, such as:
Benzenesulfonic Acid: Both compounds are sulfonated aromatic compounds, but phenolsulphonate sodium has an additional hydroxyl group, making it more reactive in certain chemical reactions.
Toluene Sulfonic Acid: Similar in structure but with a methyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: Phenolsulphonate sodium’s unique combination of a hydroxyl group and a sulfonate group makes it highly versatile in various chemical reactions and applications, particularly in antimicrobial and deodorant formulations .
Biological Activity
Sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS), also known as phenol sulfonate, is a compound with diverse biological activities. This article explores its structural properties, synthesis, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 232.19 g/mol. The compound exhibits high solubility in polar solvents, which is crucial for its applications in various fields including pharmaceuticals and biochemistry.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.19 g/mol |
Solubility | High in polar solvents |
Melting Point | >300°C |
CAS Number | 10580-19-5 |
Synthesis
The synthesis of Na-4-HBS involves the reaction of sodium carbonate with 4-hydroxybenzenesulfonic acid in an aqueous solution. The process typically employs a slow evaporation method to grow single crystals, which can be characterized for their optical and electrical properties.
Experimental Procedure:
- Dissolve sodium carbonate and 4-hydroxybenzenesulfonic acid in deionized water at a 1:2 ratio.
- Stir the solution for approximately 4 hours until saturation is achieved.
- Filter the solution to remove impurities.
- Allow the solution to evaporate slowly in a controlled environment to obtain crystals over several days.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : Studies have shown that Na-4-HBS can scavenge free radicals, reducing oxidative stress in cells .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations .
- Cellular Effects : It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and inflammation .
Case Studies
- Antioxidant Effects : A study assessed the protective effects of Na-4-HBS on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with Na-4-HBS compared to control groups .
- Antimicrobial Efficacy : In vitro tests revealed that Na-4-HBS inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Cell Signaling Modulation : Research involving human cell lines demonstrated that Na-4-HBS could modulate key signaling pathways associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases .
Structural Analysis
The structural analysis of this compound reveals alternating layers of sulfonate ions and hydrated cations, with sodium ions coordinating directly to sulfonate oxygen atoms. This arrangement facilitates enhanced hydrogen bonding between layers, contributing to its stability and solubility characteristics .
Table 2: Solubility Characteristics in Various Solvents
Solvent | Solubility (g/10 mL) | Crystal Habit | Optical Quality | Growth Period |
---|---|---|---|---|
Water | 2.03 | Rectangular | Highly transparent | More than a week |
Methanol | 0.82 | Needle-shaped | Transparent | 3 to 4 days |
Ethanol | 0.80 | Needle-shaped | Transparent | 3 days |
Acetone | 0.65 | Thin plates | Transparent | Varies |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing sodium 4-hydroxybenzenesulfonate dihydrate?
this compound is typically synthesized via alkylation of sodium 4-hydroxybenzenesulfonate with aryl bromides using sodium hydroxide as a base . Another approach involves its use in polymer modification, where it reacts with hydrogenated copolymers (e.g., derived from ROMP) to introduce sulfonic acid groups . Key steps include controlling reaction pH (8–10) and temperature (60–80°C) to optimize yield and purity. Characterization via FTIR and NMR is critical to confirm sulfonation and hydration states.
Q. How is this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Bond angles and distances (e.g., C–O–S linkages ≈ 1.42 Å, O–H···O hydrogen bonds ≈ 2.65 Å) are analyzed to confirm molecular packing . Thermal gravimetric analysis (TGA) further verifies hydration states by measuring mass loss at ~100–120°C corresponding to water release .
Q. What safety protocols are recommended for handling this compound?
The compound is classified as harmful if swallowed (R22) and irritating to eyes/skin (R36/38). Use PPE (gloves, goggles) and work in a fume hood. In case of eye contact, flush with water for 15 minutes and seek medical aid . Store in airtight containers away from oxidizers.
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing sulfonyl chloride derivatives from this compound?
Orthogonal experimental design is effective for optimizing parameters like molar ratios (e.g., 1:1.2 for sulfonate to aryl bromide), catalyst loading (e.g., 5 mol% DMF for sulfonyl chloride synthesis), and reaction time (12–24 hours). Statistical analysis of variance (ANOVA) identifies critical factors, such as NaOH concentration, which significantly impacts yield (>90% at 0.1 M) .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
Discrepancies in NMR or FTIR peaks (e.g., overlapping –OH and –SO3H signals) can be addressed by:
- Deuterium exchange : Suppress –OH signals in D2O.
- Variable-temperature NMR : Resolve dynamic hydrogen bonding effects.
- DFT calculations : Compare experimental and simulated spectra to assign ambiguous peaks .
Q. How does hydrogen bonding influence the crystallization of this compound?
Graph set analysis (e.g., Etter’s rules) reveals that O–H···O and O–H···S interactions form R₂²(8) motifs, stabilizing the crystal lattice. Hydration water molecules act as bridges between sulfonate groups, creating a 3D network. Disruption of these bonds (e.g., via solvent polarity changes) can lead to polymorphic transitions or amorphous phases .
Q. What role does this compound play in designing functional polymer ionomers?
In ROMP-derived polymers, this compound introduces sulfonic acid groups post-hydrogenation. This enhances ion-exchange capacity (1.2–1.8 meq/g) and thermal stability (>250°C). Applications include proton-exchange membranes, where controlled sulfonation density (10–20 mol%) balances conductivity (0.05–0.1 S/cm) and mechanical strength .
Q. Methodological Tables
Table 1: Key Parameters for Sulfonyl Chloride Synthesis
Factor | Optimal Range | Impact on Yield |
---|---|---|
NaOH concentration | 0.1–0.15 M | +30% |
Reaction temperature | 70–80°C | +25% |
Molar ratio (Sulfonate:Aryl bromide) | 1:1.2 | +15% |
Table 2: Hydrogen Bonding Metrics in Crystal Structure
Interaction Type | Distance (Å) | Angle (°) | Graph Set |
---|---|---|---|
O–H···O (sulfonate) | 2.65 | 165 | R₂²(8) |
O–H···O (water) | 2.70 | 160 | R₄⁴(12) |
Properties
IUPAC Name |
sodium;4-hydroxybenzenesulfonate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONATFNYJWFNK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892559 | |
Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |
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Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
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CAS No. |
10580-19-5 | |
Record name | Phenolsulphonate sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |
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Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |
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Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |
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